CDP-D-glucose

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

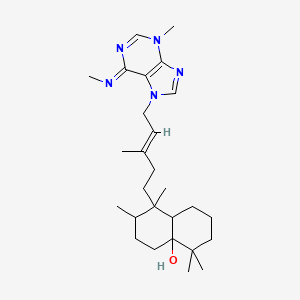

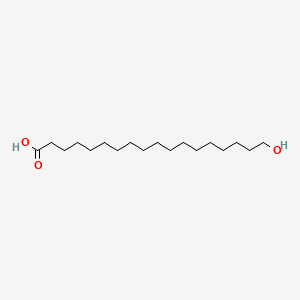

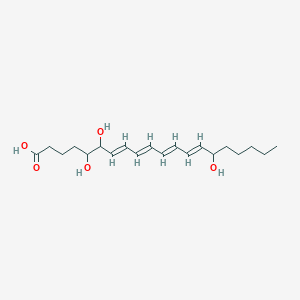

CDP-D-glucose is a CDP-sugar. It is a conjugate acid of a this compound(2-).

科学的研究の応用

Enzymatic Processes and Structural Analysis

CDP-D-glucose 4,6-Dehydratase in Biosynthesis Pathways : this compound 4,6-dehydratase plays a crucial role in the biosynthesis of 3,6-dideoxysugars, showing a stereospecific hydride transfer during the catalytic cycle (Hallis & Liu, 1998).

Structural Insights from Yersinia pseudotuberculosis : Detailed structural analysis of this compound 4,6-dehydratase from Yersinia pseudotuberculosis helps in understanding its role in producing antigenic determinants in bacteria, which could be directly implicated in reactive arthritis (Vogan et al., 2004).

Biosynthesis of CDP-ascarylose : An NAD(+)-dependent this compound oxidoreductase involved in the biosynthesis of CDP-ascarylose, converting this compound to CDP-4-keto-6-deoxy-D-glucose, was isolated and characterized from Yersinia pseudotuberculosis (Yu et al., 1992).

Enzymatic Synthesis and Mechanistic Studies

Formation of CDP-3,6-Dideoxyhexoses : this compound is involved in the formation of CDP-3,6-dideoxyhexoses, crucial for specific serological reactions and biological functions (Matsuhashi & Strominger, 1966).

CDP-4-Keto-3,6-Dideoxy-D-Glucose Synthesis : Enzymatic processes using this compound are key for synthesizing intermediates in the biosynthesis of 3,6-dideoxyhexoses, such as CDP-4-keto-3,6-dideoxy-D-glucose, in Salmonella and Pasteurella pseudotuberculosis (Rubenstein & Strominger, 1974).

Expanding Enzyme Repertoire and Glucose Metabolism

Enzyme Discovery for Sugar Nucleotide Epimerization : The discovery of a CDP-tyvelose 2-epimerase-like enzyme from Thermodesulfatator atlanticus, which promotes C-2 epimerization in nucleotide-activated forms of d-glucose, including this compound, expands the enzymatic toolbox for sugar nucleotide synthesis (Rapp et al., 2020).

Glucose Metabolism Disorders and Vestibular Manifestations : Studies have explored the implications of glucose metabolism disorders, where components like this compound could be indirectly involved, on health conditions such as vestibular dysfunctions (Bittar et al., 2016).

Methodological and Analytical Advancements

Crystallization and Molecular Symmetry Analysis : The purification and crystallization of this compound 4,6-dehydratase, along with its molecular symmetry analysis, have been crucial for understanding its enzymatic functions (Vogan et al., 2002).

High-Performance Liquid Chromatography Assay : Analytical techniques like high-performance liquid chromatography have been employed for assaying enzymes involved in this compound synthesis and metabolism (Lindqvist et al., 1994).

特性

分子式 |

C15H25N3O16P2 |

|---|---|

分子量 |

565.32 g/mol |

IUPAC名 |

[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate |

InChI |

InChI=1S/C15H25N3O16P2/c16-7-1-2-18(15(25)17-7)13-11(23)9(21)6(31-13)4-30-35(26,27)34-36(28,29)33-14-12(24)10(22)8(20)5(3-19)32-14/h1-2,5-6,8-14,19-24H,3-4H2,(H,26,27)(H,28,29)(H2,16,17,25)/t5-,6-,8-,9-,10+,11-,12-,13-,14?/m1/s1 |

InChIキー |

CGPHZDRCVSLMCF-RDKQLNKOSA-N |

異性体SMILES |

C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OC3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O |

SMILES |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)CO)O)O)O)O)O |

正規SMILES |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)CO)O)O)O)O)O |

同義語 |

CDP-D-glucose CDP-glucose cytidine diphosphate-glucose |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-oxo-2-benzo[f][1]benzopyranyl)acetamide](/img/structure/B1238456.png)

![4-(4-Morpholinyl)-3-nitrobenzoic acid 2-[3-(cyanomethyl)-4-methyl-5-thiazol-3-iumyl]ethyl ester](/img/structure/B1238457.png)

![3-[(2,5-dimethyl-4-prop-2-enylpiperazin-1-yl)-(3-hydroxyphenyl)methyl]-N-(3-fluorophenyl)-N-methylbenzamide](/img/structure/B1238459.png)

![3-Azabicyclo[3.3.1]nonane-2,4-dione](/img/structure/B1238460.png)

![Ethyl {2-[(4-methylphenyl)amino]-1,3-thiazol-4-yl}(phenylhydrazono)acetate](/img/structure/B1238477.png)